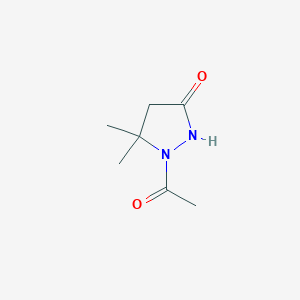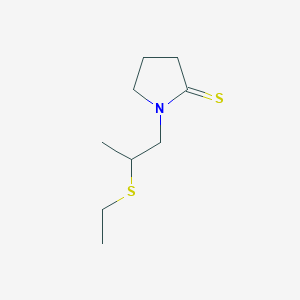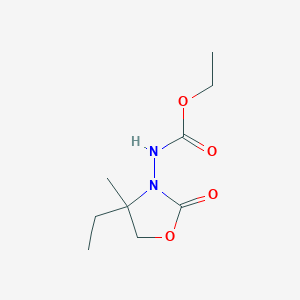
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with 4-ethyl-4-methyl-2-oxooxazolidine. The reaction conditions often include the use of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate can be compared with other oxazolidinone derivatives such as Linezolid and Sutezolid. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Similar compounds include:
- Linezolid
- Sutezolid
- Eperezolid
These compounds are known for their antimicrobial properties and are used in the treatment of various infections .
Propriétés
Numéro CAS |
638188-37-1 |
|---|---|
Formule moléculaire |
C9H16N2O4 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
ethyl N-(4-ethyl-4-methyl-2-oxo-1,3-oxazolidin-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-4-9(3)6-15-8(13)11(9)10-7(12)14-5-2/h4-6H2,1-3H3,(H,10,12) |
Clé InChI |
HUEYHXSWQNIEQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(=O)N1NC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





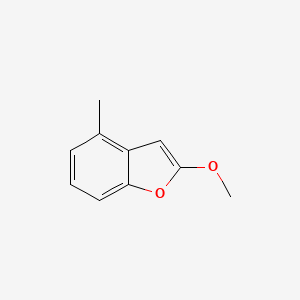
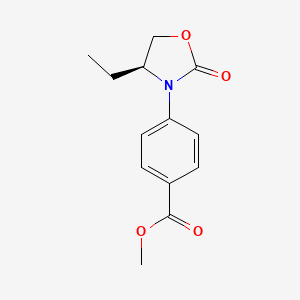
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)


![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)

![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
